Methyl 2-bromo-4-chlorobenzoate
Overview
Description
Methyl 2-bromo-4-chlorobenzoate is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-bromo-4-chlorobenzoate (CAS Number: 57381-62-1) is an aromatic ester notable for its unique structure, which includes both bromine and chlorine substituents on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, synthesizing data from various research studies and providing an overview of its potential therapeutic uses.
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.49 g/mol
- Appearance : Colorless to light yellow liquid
The presence of halogen atoms (bromine and chlorine) in its structure is significant as these groups can influence the compound's reactivity and biological properties, potentially leading to diverse applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies suggest that compounds with similar structures often possess antifungal and antibacterial capabilities. However, specific data on the efficacy of this compound remains limited, warranting further investigation into its biological activities.
Comparative Biological Activity
To understand the biological activity of this compound better, a comparison with structurally similar compounds is beneficial. The following table summarizes the similarity index of related compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl 3-bromo-2-chlorobenzoate | C₈H₆BrClO₂ | 0.94 |
Methyl 3-bromo-5-chlorobenzoate | C₈H₆BrClO₂ | 0.91 |
Methyl 3-bromo-4-chlorobenzoate | C₈H₆BrClO₂ | 0.85 |
Methyl 2-bromo-5-chlorobenzoate | C₈H₆BrClO₂ | 0.87 |
Methyl 4-bromo-2,5-dichlorobenzoic acid | C₈H₆BrClO₂ | 0.89 |
The unique positioning of the bromine and chlorine atoms in this compound may enhance its reactivity and biological activity compared to other compounds in this list.
Case Studies and Research Findings
-
Antimicrobial Potential :
- A study published in Pharmaceutical Fronts highlighted that compounds similar to this compound were evaluated for their antimicrobial properties against various pathogens. Although specific results for this compound were not detailed, the study indicated a trend where halogenated benzoates exhibited enhanced antimicrobial activity .
-
Synthetic Applications :
- In organic synthesis, this compound serves as a key intermediate for synthesizing more complex organic molecules. Its reactivity with nucleophiles and electrophiles is crucial for designing synthetic pathways in organic chemistry. This versatility suggests potential applications beyond just antimicrobial activity.
- Toxicity and Safety :
Properties
IUPAC Name |
methyl 2-bromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFARHLBYAKSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568367 | |
Record name | Methyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-62-1 | |
Record name | Methyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Bromo-4-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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